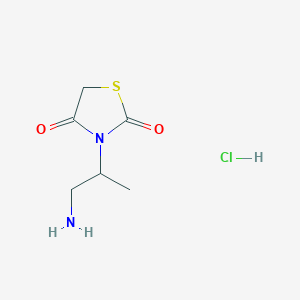
Ac-Arg-Gly-Lys(Ac)-AMC
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
Ac-Arg-Gly-Lys(Ac)-AMC wird in der Proteomik eingesetzt, um Proteininteraktionen, Modifikationen und Funktionen zu untersuchen. Es dient als Substrat für verschiedene proteolytische Enzyme und hilft bei der Identifizierung und Quantifizierung der Proteaseaktivität in komplexen biologischen Proben .
Histon-Deacetylase-(HDAC)-Assays
Diese Verbindung ist ein wichtiges Reagenz in HDAC-Assays, die für das Verständnis der Regulation der Genexpression entscheidend sind. HDACs entfernen Acetylgruppen von Histonproteinen, was zu einer kondensierten Chromatinstruktur und einer reduzierten Genexpression führt. This compound hilft bei der Messung der HDAC-Aktivität und liefert Einblicke in epigenetische Mechanismen .
Enzymkinetik
Forscher verwenden this compound, um die Enzymkinetik und das Inhibitor-Screening zu untersuchen. Durch Beobachtung der Geschwindigkeit der AMC-Freisetzung können Wissenschaftler die kinetischen Parameter von Enzymen bestimmen und die Wirksamkeit von Inhibitoren bewerten, was für die Prozesse der Arzneimittelentwicklung von entscheidender Bedeutung ist .
Anwendungen in der Molekularbiologie
In der Molekularbiologie wird diese Verbindung verwendet, um posttranslationale Modifikationen von Proteinen zu untersuchen. Sie hilft, die Rolle von Proteasen in Prozessen wie Zellsignalisierung, Apoptose und Immunantworten zu verstehen .
Pharmakologische Forschung
This compound wird in der Pharmakologie verwendet, um neue therapeutische Wirkstoffe zu entwickeln. Sie unterstützt die Entdeckung neuer Medikamente, indem sie als Modellsubstrat dient, um die Interaktion zwischen Proteasen und ihren Inhibitoren zu untersuchen, was zur Entwicklung von Medikamenten führen kann, die auf bestimmte Proteasen abzielen .
Medizinische Forschung
In der medizinischen Forschung ist this compound ein wichtiges Instrument bei der Untersuchung von Krankheiten, die mit einer Dysregulation von Proteasen verbunden sind. Sie wird verwendet, um die pathologische Rolle von Proteasen bei Krankheiten wie Krebs, Alzheimer und Arthritis zu verstehen, was den Weg für gezielte Behandlungen ebnet .
Chemieingenieurwesen
Diese Verbindung findet Anwendungen im Chemieingenieurwesen, insbesondere bei der Konstruktion von Biosensoren und Bioseparationsprozessen. Ihre Fähigkeit, mit bestimmten Enzymen zu reagieren, wird genutzt, um Sensoren zur Erkennung von Protease-Spiegeln zu entwickeln, und sie kann auch zur Vereinfachung der Proteinreinigung in industriellen Prozessen eingesetzt werden .
Umweltwissenschaften
In den Umweltwissenschaften wird this compound verwendet, um das Vorhandensein und die Aktivität von Proteasen in verschiedenen Umweltproben zu überwachen. Dies kann wertvolle Informationen über die Gesundheit von Ökosystemen und die Auswirkungen von Schadstoffen auf biologische Prozesse liefern .
Wirkmechanismus
Target of Action
The primary target of Ac-Arg-Gly-Lys(Ac)-AMC is Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.
Mode of Action
This compound acts as a substrate for HDAC . In biochemistry, a substrate is a molecule upon which an enzyme acts. Enzymes catalyze chemical reactions involving the substrate(s). In the case of a single substrate, the substrate binds with the enzyme active site, and an enzyme-substrate complex is formed. The substrate is transformed into one or more products, which are then released from the active site. The active site is now free to accept another substrate molecule.
Biochemical Pathways
The compound is involved in the histone deacetylation pathway . Histone deacetylation is a process in cell biology in which acetyl groups are removed from histone proteins. Deacetylation condenses DNA structure, reducing transcription and thereby decreasing gene expression.
Biochemische Analyse
Biochemical Properties
Ac-Arg-Gly-Lys(Ac)-AMC plays a crucial role in biochemical reactions involving HDACs. HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. The acetylated lysine in this compound serves as a substrate for HDACs, which deacetylate the lysine residue. This deacetylation reaction releases the AMC moiety, which fluoresces upon cleavage, allowing for the quantification of HDAC activity. The interaction between this compound and HDACs is specific and relies on the recognition of the acetylated lysine by the enzyme’s active site .
Cellular Effects
This compound influences various cellular processes by modulating HDAC activity. HDACs play a critical role in regulating gene expression, cell cycle progression, and cellular differentiation. By serving as a substrate for HDACs, this compound can be used to study the effects of HDAC inhibition or activation on cell function. For example, HDAC inhibitors, which prevent the deacetylation of this compound, can lead to increased acetylation of histone proteins, resulting in changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active site of HDACs. The acetylated lysine residue of this compound is recognized and bound by the HDAC enzyme, which catalyzes the removal of the acetyl group. This deacetylation reaction releases the AMC moiety, which fluoresces upon cleavage. The fluorescence intensity can be measured to determine the enzymatic activity of HDACs. Additionally, HDAC inhibitors can be used to block the deacetylation of this compound, providing insights into the regulation of HDAC activity and its impact on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The stability of this compound is crucial for accurate measurement of HDAC activity. It is typically stored at -20°C to maintain its integrity. Over time, the compound may degrade, leading to reduced fluorescence and inaccurate results. Long-term studies using this compound should account for potential degradation and ensure proper storage conditions to maintain its effectiveness .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may effectively serve as a substrate for HDACs, allowing for the study of enzymatic activity and regulation. At high doses, this compound may exhibit toxic or adverse effects, potentially interfering with normal cellular function. It is important to determine the optimal dosage for experimental studies to avoid threshold effects and ensure accurate results .
Metabolic Pathways
This compound is involved in metabolic pathways related to histone acetylation and deacetylation. The compound interacts with HDACs, which catalyze the removal of acetyl groups from lysine residues on histone proteins. This deacetylation reaction is a key step in the regulation of gene expression and chromatin structure. By serving as a substrate for HDACs, this compound provides insights into the metabolic pathways that control histone modifications and their impact on cellular processes .
Transport and Distribution
Within cells, this compound is transported and distributed to various cellular compartments where HDACs are active. The compound may interact with transporters or binding proteins that facilitate its localization to specific cellular regions. The distribution of this compound can influence its effectiveness as a substrate for HDACs and its ability to modulate enzymatic activity. Understanding the transport and distribution of this compound is important for optimizing its use in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it interacts with HDACs. Targeting signals or post-translational modifications may influence the localization of this compound, affecting its ability to serve as a substrate for HDACs. Understanding the subcellular localization of this compound can provide insights into its role in regulating histone acetylation and deacetylation .
Eigenschaften
IUPAC Name |
(2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N8O7/c1-16-13-25(40)43-23-14-19(9-10-20(16)23)35-27(42)22(7-4-5-11-31-17(2)37)36-24(39)15-33-26(41)21(34-18(3)38)8-6-12-32-28(29)30/h9-10,13-14,21-22H,4-8,11-12,15H2,1-3H3,(H,31,37)(H,33,41)(H,34,38)(H,35,42)(H,36,39)(H4,29,30,32)/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABKINWCDDLXSZ-VXKWHMMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





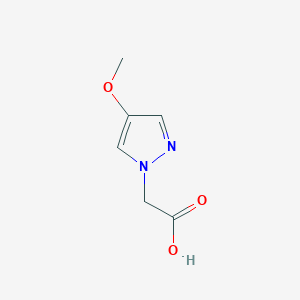
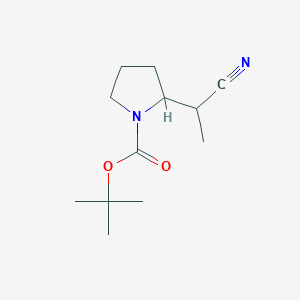
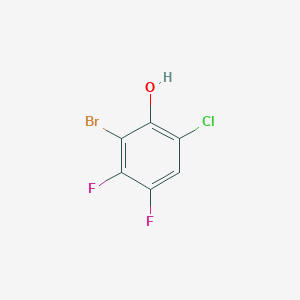

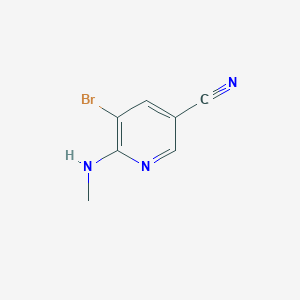


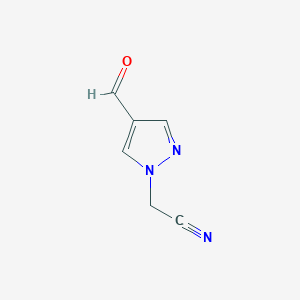
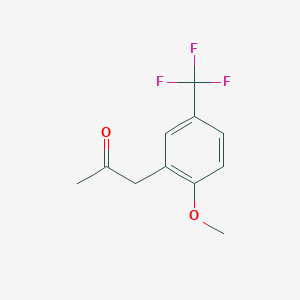
![3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450504.png)
